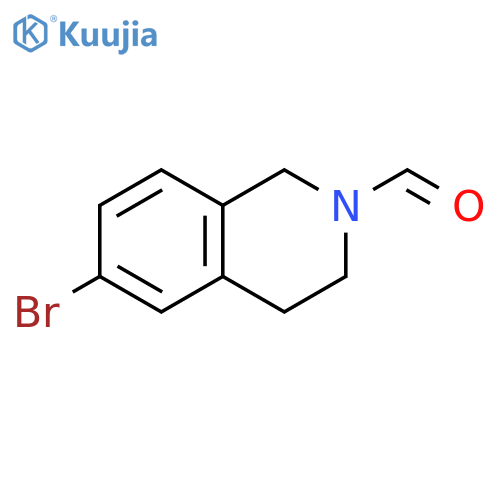

Cas no 2365419-41-4 (6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde)

2365419-41-4 structure

商品名:6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

CAS番号:2365419-41-4

MF:C10H10BrNO

メガワット:240.09650182724

CID:5524512

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

- 2(1H)-Isoquinolinecarboxaldehyde, 6-bromo-3,4-dihydro-

-

- インチ: 1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2

- InChIKey: OTECMJLITMPDGQ-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(Br)C=C2)CCN1C=O

じっけんとくせい

- 密度みつど: 1.599±0.06 g/cm3(Predicted)

- ふってん: 377.5±42.0 °C(Predicted)

- 酸性度係数(pKa): -0.72±0.20(Predicted)

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AZ96788-1g |

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |

2365419-41-4 | 95% | 1g |

$499.00 | 2024-04-20 | |

| A2B Chem LLC | AZ96788-5g |

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |

2365419-41-4 | 95% | 5g |

$1479.00 | 2024-04-20 |

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

3. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2365419-41-4 (6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬